4-Heptanethione
Overview
Description
4-Heptanethione is a chemical compound . The molecule contains a total of 21 bonds, including 7 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 thioketone .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 21 bonds. There are 7 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 thioketone . Further analysis would require specific tools such as NMR spectroscopy .Scientific Research Applications
Catalytic Applications
4-Heptanethione, although not directly mentioned, is related to chemicals involved in catalytic processes, such as in the Sonogashira coupling of aryl bromides and aryl chlorides. This coupling reaction is facilitated by phosphine catalysts and is significant in the synthesis of complex molecules. Such catalysts are crucial for producing high yields in organic reactions, demonstrating the potential utility of related compounds like this compound in catalysis and organic synthesis Remmele et al., 2003.
Aroma and Flavor Chemistry
In the context of flavor chemistry, compounds structurally similar to this compound, such as 2-heptanethiol, have been identified in bell peppers. These compounds contribute to the sulfury, onion-like, and vegetable-like aromas, showcasing the relevance of heptanethione derivatives in understanding and synthesizing food flavors Simian et al., 2004.
Organic Solvent Applications
The compound 4-heptanone, closely related to this compound, has been noted for its promising applications as an organic solvent due to its high thermal stability. Research on the separation of azeotropic mixtures involving 4-heptanone highlights the importance of such compounds in industrial purification processes Wang et al., 2020.
Fragrance Ingredient Safety
In the realm of cosmetic and fragrance chemistry, safety assessments of compounds like 1-heptanethiol demonstrate the critical examination of such substances for potential use in products. Understanding the genotoxicity, reproductive toxicity, and environmental safety of these compounds is essential for their responsible application in fragrances Api et al., 2021.
Metabolic Pathways and Toxicology
Studies on the metabolism of related compounds, such as 4-hydroxynonenal, offer insights into the cellular defense mechanisms against aldehydic lipid peroxidation products. This research is crucial for developing strategies to mitigate oxidative stress and protect against cellular damage Siems & Grune, 2003.
Environmental and Health Impact
Research on 4-heptanone as a beta-oxidation product of 2-ethylhexanoic acid from plasticizers sheds light on the environmental and health implications of chemical exposure. Such studies are critical for understanding the metabolic pathways of environmental pollutants and their effects on human health Walker & Mills, 2001.
Safety and Hazards
Properties
IUPAC Name |
heptane-4-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14S/c1-3-5-7(8)6-4-2/h3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKLUGBYOFSXQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=S)CCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558904 | |
Record name | Heptane-4-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90558904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7740-31-0 | |
Record name | Heptane-4-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90558904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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